molecular formula C14H25N3O3 B8216662 tert-butyl 6-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate

tert-butyl 6-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate

Cat. No.: B8216662
M. Wt: 283.37 g/mol
InChI Key: JGTWRKKADCJQCJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate: is a complex organic compound with a unique structure that includes a pyrazino-diazocine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazino-diazocine derivatives and tert-butyl esters. Examples are:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

What sets tert-butyl 6-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate apart is its specific combination of functional groups and ring structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 6-oxo-3,4,7,8,9,10,11,11a-octahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-7-8-17-11(10-16)9-15-6-4-5-12(17)18/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTWRKKADCJQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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